Methyl 3-oxocholan-24-oate

Beschreibung

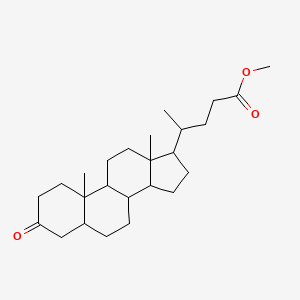

Methyl 3-oxocholan-24-oate (IUPAC: methyl (5β)-3-oxocholan-24-oate) is a steroidal bile acid derivative characterized by a 3-ketone group and a methyl ester at the C-24 position. This compound serves as a critical intermediate in synthetic chemistry, particularly in the development of fluorescent probes for metal ion detection, as demonstrated in its use to synthesize a Zn²⁺-selective Schiff base probe . Its 3-oxo group enhances electrophilicity, enabling nucleophilic additions or condensations, which are pivotal for functionalizing the steroidal backbone.

Eigenschaften

IUPAC Name |

methyl 4-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLWMUQGWKOYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von Methyl-3-oxocholan-24-oat beinhaltet typischerweise die Veresterung von 3-Oxocholsäure. Die Reaktionsbedingungen erfordern oft einen sauren Katalysator und Methanol als Veresterungsmittel. Industrielle Produktionsmethoden können komplexere Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, einschließlich der Verwendung fortschrittlicher Reinigungsverfahren .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Methyl 3-oxocholan-24-oate undergoes hydrogenation to reduce double bonds while preserving the 3-oxo group. A key example involves catalytic hydrogenation using Pd–Cu nanowires (Pd–Cu NWs) under controlled conditions:

-

Reagents/Conditions :

-

Catalyst: Pd–Cu NWs (6.0 g)

-

Solvent: Dichloromethane/methanol (4:1, v/v)

-

Base: Triethylamine (13.0 g)

-

Hydrogen pressure: ~20–30 cm water column

-

Temperature: Room temperature

-

Reaction time: 9–18 hours

-

This reaction selectively reduces double bonds (e.g., in intermediate 3-oxo-4,22-diene-5β-cholanoic acid-24 methyl ester) to form methyl (5β)-3-oxocholan-24-oate (4) with high stereochemical control (5β-isomer: 98.7%, 5α-isomer: 1.3%) and yield (88.7%) .

| Parameter | Optimized Value |

|---|---|

| Catalyst amount | 6 mg/g substrate |

| Temperature | 10 °C |

| Reaction time | 9 hours |

| Isomer ratio (4:Imp-3) | 97:3 |

Reduction of the 3-Oxo Group

The ketone group (3-oxo) in this compound is reduced to a hydroxyl group using potassium borohydride (KBH₄) in the presence of manganese chloride (MnCl₂) as a catalyst:

-

Procedure :

-

4 (75.0 g, 193.0 mmol) dissolved in solvent.

-

Addition of MnCl₂ (7.5 g, 59.6 mmol) at 5 °C.

-

Slow addition of KBH₄ (22.5 g, 417.1 mmol) over 2 hours.

-

Workup: pH adjustment (HCl to pH 6–7), extraction (DCM), and recrystallization.

-

This method yields methyl (3α,5β)-3-hydroxycholan-24-oate (5) with 94.5% yield and high stereochemical purity (3α-isomer: 96.7%, 3β-isomer: 2.7%) .

| Key Reaction Details | Conditions |

|---|---|

| Reducing agent | KBH₄/MnCl₂ |

| Temperature | ≤5 °C |

| Yield | 94.5% |

Ester Hydrolysis to Carboxylic Acid

The methyl ester group in 5 is hydrolyzed to lithocholic acid (6) under acidic conditions:

-

Procedure :

-

Saponification with aqueous NaOH (suspension heated at 45 °C for 12 hours).

-

Acidification (pH 3 with HCl) and filtration.

-

Recrystallization (methanol/DCM, 10:1).

-

This step achieves a high-purity product (99.8% HPLC) with 92.3% yield .

| Step | Conditions |

|---|---|

| Base | Aqueous NaOH |

| Temperature | 45 °C |

| Workup | HCl (pH 3), filtration |

Optimization Insights

-

Catalyst and Temperature : Reducing reaction temperature to 10 °C improved isomer ratios (4:Imp-3 = 97:3 vs. 92:8 in literature) .

-

Base and Solvent : Triethylamine in methanol/DCM (4:1) enhances catalytic activity and solubility .

-

Scalability : The optimized protocol achieves a total yield of 70.6% for LCA, demonstrating industrial scalability .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-oxocholan-24-oat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es kann die Aktivität von Enzymen beeinflussen, die am Gallensäurenstoffwechsel beteiligt sind, und so verschiedene physiologische Prozesse beeinflussen. Zu den beteiligten Stoffwechselwegen gehören der enterohepatische Kreislauf von Gallensäuren und ihre Rolle bei der Fettverdauung und -resorption.

Wirkmechanismus

The mechanism of action of Methyl 3-oxocholan-24-oate involves its interaction with specific molecular targets in the body. It can modulate the activity of enzymes involved in bile acid metabolism, thereby influencing various physiological processes. The pathways involved include the enterohepatic circulation of bile acids and their role in lipid digestion and absorption .

Vergleich Mit ähnlichen Verbindungen

Methyl (3α,5β,6α)-3,6-Dihydroxycholan-24-Oate

- Structure : Features hydroxyl groups at C-3 and C-6 instead of a 3-oxo group.

- Melting point: 66.8–67.6°C , suggesting higher crystallinity than non-hydroxylated analogs.

- Applications : Likely used in studies requiring hydrophilic bile acid derivatives for membrane transport or receptor-binding assays.

Methyl 3,7-Diacetoxy-12-Hydroxycholan-24-Oate

- Structure : Contains acetylated hydroxyl groups at C-3 and C-7, with a free hydroxyl at C-12.

- Key Differences :

- Applications: Potential prodrug candidate where controlled release of hydroxyl groups is required.

Methyl (5β,7α)-7-Acetoxy-3,12-Dioxocholan-24-Oate (CAS 60354-42-9)

- Structure : Combines a 3,12-diketone system with a 7-acetoxy group.

- Key Differences :

- Applications : Suitable for synthesizing cross-linked steroidal polymers or as a precursor for antidiabetic agents targeting ketone-mediated pathways.

Methyl 7,12-Bis(acetyloxy)-3-Oxocholan-24-Oate (CAS 4947-65-3)

- Structure : Retains the 3-oxo group but introduces acetylated hydroxyls at C-7 and C-12.

- Key Differences :

- Applications : Likely utilized in drug delivery systems where site-specific deprotection is required.

Methyl (3α,5β,7α)-3,7-Dihydroxycholan-24-Oate (CAS 3057-04-3)

- Key Differences: The absence of a 3-oxo group limits its utility in condensation reactions but enhances its role as a hydrogen bond donor .

- Applications: Potential use in surfactant formulations or as a chiral resolving agent in asymmetric synthesis.

Structural and Functional Analysis Table

Research Findings and Mechanistic Insights

- Reactivity of 3-Oxo Group : The ketone at C-3 in this compound facilitates Schiff base formation with thiocarbohydrazone derivatives, critical for developing Zn²⁺-selective probes . In contrast, hydroxyl or acetoxy substituents at this position (e.g., in and ) lack this reactivity.

- Biological Activity : Compounds with free hydroxyls (e.g., and ) show higher affinity for bile acid transporters like ASBT (apical sodium-dependent bile acid transporter), while acetylated analogs () may act as prodrugs with delayed hydrolysis .

- Crystallinity and Solubility : this compound’s ketone group reduces hydrogen-bonding capacity compared to dihydroxy analogs, resulting in lower melting points and higher organic solvent solubility .

Q & A

Q. What are the standard synthetic routes for Methyl 3-oxocholan-24-oate, and how can reaction conditions be optimized?

this compound is synthesized via condensation reactions using bile acid derivatives. A common method involves reacting methyl (5β)-3-oxocholan-24-oate with thiocarbohydrazone derivatives under reflux in ethanol, followed by purification via crystallization . Optimization includes adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. For reproducibility, document reagent purity (e.g., ≥95% by NMR) and solvent drying protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups (e.g., 3-oxo and methyl ester moieties) .

- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups.

- Mass spectrometry (ESI-TOF) for molecular ion verification (expected m/z: ~400–410) .

- HPLC/GC with chiral columns to assess purity and stereochemical homogeneity . Cross-reference data with databases like SciFinder or Reaxys to validate results .

Intermediate Research Questions

Q. How can researchers design experiments to evaluate the chelation properties of this compound derivatives?

To study metal ion chelation (e.g., Zn²⁺):

- Prepare a solution of the derivative in ethanol-Tris buffer (pH 6–9).

- Titrate with metal salts (e.g., ZnCl₂) and monitor fluorescence emission (λₑₓ = 365 nm; λₑₘ = 500–550 nm) .

- Calculate binding stoichiometry via Job’s plot and determine detection limits (e.g., LOD = 0.21 μM for Zn²⁺ using linear regression) . Include controls (e.g., free ligand, EDTA) and validate with ICP-MS for metal quantification .

Q. What strategies are effective for analyzing the biological activity of this compound analogs?

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., farnesoid X receptor) using HEK293 cells .

- Dose-response curves : Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- Statistical validation : Use ANOVA or Student’s t-test (p < 0.05) with triplicate measurements . Document compound solubility (DMSO/PBS) and storage conditions (-20°C under argon) to ensure stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data for this compound derivatives be resolved?

- Data validation : Repeat experiments under identical conditions (e.g., humidity-controlled environment) .

- Comparative analysis : Cross-check NMR/X-ray data with crystallographic databases (e.g., CCDC) to resolve stereochemical ambiguities .

- Statistical modeling : Apply multivariate analysis (PCA) to identify outliers in bioactivity datasets .

- Literature reconciliation : Use systematic reviews to contextualize discrepancies (e.g., conflicting IC₅₀ values due to assay variability) .

Q. What advanced methodologies enable structural modification of this compound for targeted applications?

- Regioselective functionalization : Use protecting groups (e.g., TMS-Cl for hydroxyl groups) to modify the 3-oxo or 24-oate positions .

- Crystallography-guided design : Analyze X-ray structures (e.g., CCDC entry for UDCA derivatives) to predict steric/electronic effects of substituents .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize reaction pathways for novel derivatives . Validate synthetic routes with small-scale trials (<100 mg) before scaling up .

Methodological Resources

- Data reporting : Follow IUPAC guidelines for compound characterization, including enantiomeric excess (ee%) and spectroscopic uncertainty ranges .

- Ethical standards : Adhere to OSHA protocols for handling toxic intermediates (e.g., chloromethyl reagents) .

- Software tools : Use MestReNova for NMR analysis and Mercury for crystallographic visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.